Benzyl orange

Übersicht

Beschreibung

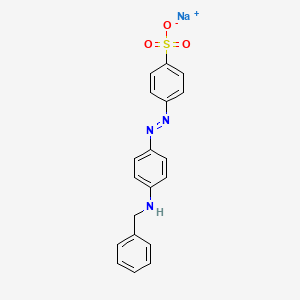

Benzyl orange is a useful research compound. Its molecular formula is C19H16N3NaO3S and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzyl orange, a synthetic azo dye, is widely recognized not only for its applications in analytical chemistry as a pH indicator but also for its various biological activities. This article explores the biological properties of this compound, highlighting its antimicrobial effects, interactions with biological molecules, and potential applications in pharmacology.

This compound (CAS Number: 36402-77-4) is characterized by its ability to undergo color changes depending on the pH of the solution. It transitions from yellow in acidic conditions to orange in neutral to alkaline environments. This property is utilized in acid-base titrations and qualitative analysis of metal ions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent in clinical settings.

Interaction with Biological Molecules

This compound has been investigated for its interactions with various biological molecules, including proteins and enzymes. Its ability to form stable complexes with certain medications enhances its utility in drug assays. For example, research has shown that this compound can interact with metoprolol in spectrophotometric assays, which may be useful for monitoring drug levels in biological fluids.

Table: Interaction Studies

| Biological Molecule | Interaction Type | Reference |

|---|---|---|

| Metoprolol | Spectrophotometric assay | |

| Calcium (Ca²⁺) | Complex formation | |

| Magnesium (Mg²⁺) | Complex formation |

Pharmacological Applications

The bioactive properties of this compound have garnered interest in pharmacological research. Its capability to form complexes with drugs suggests potential applications in drug delivery systems and biosensing technologies. Furthermore, studies indicate that this compound could enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.

Safety and Toxicity

While this compound shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects, including developmental toxicity. For instance, studies involving zebrafish models have shown that exposure to benzyl alcohol, a related compound, can result in developmental defects . Therefore, further research is necessary to evaluate the safety of this compound for therapeutic use.

Wissenschaftliche Forschungsanwendungen

pH Indicator

Benzyl orange is primarily utilized as a pH indicator due to its distinct color change properties:

- Color Change :

- Red in acidic solutions (pH < 3.1)

- Orange in neutral solutions (pH 3.1 to 4.4)

- Yellow in alkaline solutions (pH > 4.4)

This property makes it valuable for monitoring pH changes in various experiments, such as acid-base titrations, where it helps identify the endpoint of the reaction.

Metal Ion Complexation

This compound can form complexes with certain metal ions, leading to observable color changes that facilitate qualitative and quantitative analysis:

- Metal Ions : Calcium (Ca²⁺), Magnesium (Mg²⁺), Barium (Ba²⁺)

- Applications : Detection of metal ions in environmental samples or biological assays.

Biological Assays

This compound exhibits bioactive properties that have led to its investigation in pharmacological studies:

- Antibacterial Activity : Studies indicate its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Drug Assays : It forms stable complexes with certain medications, enhancing its utility in drug delivery systems and biosensing technologies.

Spectrophotometric Applications

Recent research has highlighted this compound's role in spectrophotometric assays:

- Case Study : Interaction with metoprolol was studied to develop spectrophotometric methods for drug quantification, showcasing its versatility in pharmaceutical analysis.

Detection of Adulterants

This compound has been employed in the detection of adulterants in essential oils using advanced analytical techniques:

- FTIR Spectroscopy : A study utilized FTIR spectroscopy combined with chemometrics to detect adulterants like benzyl alcohol and isopropyl myristate in lemon essential oil. The findings demonstrated high accuracy in quantifying these substances, highlighting this compound's relevance in food safety and quality control .

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₉H₁₆N₃NaO₃S | pH indicator; forms complexes with metal ions; bioactive properties |

| Methyl Orange | C₁₄H₁₅N₃NaO₃S | pH indicator; color change at pH 3.1 to 4.4 |

| Orange II | C₁₄H₁₀N₂NaO₃S | Used primarily as a food coloring agent; less soluble |

| Sudan III | C₂₂H₂₃N₃O | Lipophilic dye for staining lipids; not water-soluble |

Eigenschaften

IUPAC Name |

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzyl Orange interact with electrolytes in aqueous solutions, and what are the implications of these interactions?

A1: this compound, an amphiphilic azo-dye sulfonate, exhibits specific interactions with electrolytes in aqueous solutions. Research indicates that the effectiveness of different electrolytes in influencing this compound's spectral properties doesn't strictly follow lyotropic series or "salting-out power" trends []. Instead, the observed order of effectiveness correlates with the association constants of this compound anions with the added cations []. This suggests that ion-pair formation between the dye anion and the electrolyte cations plays a significant role in these interactions. This understanding is crucial for predicting and manipulating the behavior of this compound in various applications, such as spectrophotometric analysis.

Q2: What is the significance of ion-pair formation in the context of this compound's interaction with electrolytes?

A2: Ion-pair formation is crucial in understanding how this compound, particularly its anionic form, interacts with electrolytes. Studies have shown that the effectiveness of electrolytes in influencing this compound's spectral behavior directly correlates with the association constants for ion-pair formation between the dye's anions and the added cations []. This suggests that stronger ion pairing leads to more pronounced spectral shifts. This phenomenon is attributed to competitive hydration, where the electrolyte ions and the dye molecules compete for water molecules, influencing the dye's aggregation and, consequently, its spectral properties [].

Q3: Can this compound be used as a template for fabricating specific microstructures?

A3: Yes, this compound has shown promise as a template for creating specific microstructures, particularly hollow polypyrrole (PPy) structures. Researchers have successfully fabricated hollow PPy Y-junctions and capsules using this compound precipitates as reactive templates []. The morphology of these structures can be controlled by adjusting factors like pH, oxidant addition rate, and reaction temperature during the polymerization process []. This highlights this compound's utility in material science and nanotechnology, particularly for creating controlled-shape microstructures for various applications.

Q4: Are there any analytical methods for quantifying this compound?

A4: While the provided abstracts don't delve into specific analytical methods for quantifying this compound itself, they highlight its use in analytical chemistry. For instance, this compound forms a chloroform-soluble ion-pair complex with Metoprolol tartrate, exhibiting an absorption maximum at 401 nm []. This property allows for the spectrophotometric determination of Metoprolol tartrate in pharmaceutical formulations []. This example illustrates how this compound's interactions and properties can be leveraged for developing sensitive and specific analytical methods for various compounds.

Q5: How does this compound contribute to research on light-induced anisotropy and gyrotropy?

A5: this compound, when incorporated into polymeric matrices, exhibits significant changes in its polarization properties under the influence of light []. This property makes it valuable for studying light-induced anisotropy and gyrotropy. Researchers have demonstrated that the effective anisotropy of this compound-based recording media can be significantly influenced by the acidity of the solvent used in its preparation []. This highlights this compound's potential as a material for developing optical devices and sensors that respond to light and changes in acidity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.